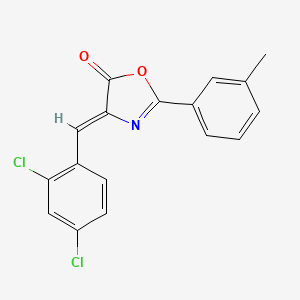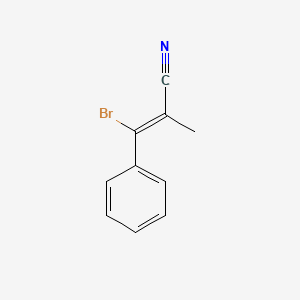![molecular formula C20H19NO2 B11701788 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique chemical properties and applications. This compound is a Schiff base, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in various chemical reactions and their ability to form stable complexes with metals.
準備方法
The synthesis of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the condensation reaction between 2-hydroxy-5-propylbenzaldehyde and 2-hydroxy-1-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the detection and quantification of metal ions in biological samples.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs. Its ability to selectively bind to metal ions can be leveraged for targeted drug delivery and diagnostic applications.
Industry: The compound is used in the development of sensors and detection systems for metal ions, particularly aluminum ions. Its high selectivity and sensitivity make it suitable for environmental monitoring and industrial applications.
作用機序
The mechanism of action of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its ability to form stable complexes with metal ions. The imine group (C=N) and hydroxyl groups (OH) in the compound act as coordination sites, binding to metal ions through coordination bonds. This complexation can lead to changes in the compound’s fluorescence properties, making it useful as a sensor for metal ions.
The molecular targets and pathways involved in the compound’s action depend on the specific metal ion it interacts with. For example, in the detection of aluminum ions, the compound forms a complex with Al3+ ions, leading to a fluorescence enhancement that can be measured and quantified.
類似化合物との比較
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL can be compared with other Schiff bases and metal ion sensors:
1-[(2-Hydroxyphenylimino)methyl]naphthalen-2-ol: Similar in structure but may have different substituents affecting its selectivity and sensitivity.
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar coordination properties but different applications.
5-(Diphenylamino)-2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: A compound with enhanced fluorescence properties due to additional functional groups.
The uniqueness of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL lies in its high selectivity and sensitivity for aluminum ions, making it particularly useful in environmental and biological applications.
特性
分子式 |
C20H19NO2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
1-[(2-hydroxy-5-propylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H19NO2/c1-2-5-14-8-10-20(23)18(12-14)21-13-17-16-7-4-3-6-15(16)9-11-19(17)22/h3-4,6-13,22-23H,2,5H2,1H3 |
InChIキー |
HGMTUYBBTMPXNB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O |
溶解性 |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)



![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)

